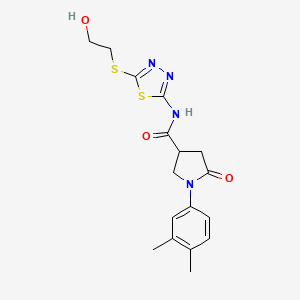

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine, also known as 5-DMPT, is an organosulfur compound that has multiple applications in scientific research. It is a versatile compound that can be used in various biochemical and physiological experiments, and has been employed in a wide range of studies in biochemistry, pharmacology, and toxicology.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis :

- Jun Hu et al. (2010) synthesized the title compound and studied its structural properties, including intramolecular hydrogen bonding, which results in a planar five-membered ring formation and layer-like arrangement in the crystal structure (Jun Hu et al., 2010).

- Rong Wan et al. (2007) synthesized a compound involving 5-(3,5-Dimethylphenyl)-1,3,4-thiadiazol-2-amine and analyzed its molecular structure, including the conformation of the thiazolidinone ring and the orientation of attached phenyl rings (Rong Wan et al., 2007).

Pharmacological Studies :

- I. Khan et al. (2010) synthesized derivatives of 1,3,4-thiadiazole and evaluated their antioxidant and urease inhibition activities. They found that certain derivatives showed excellent antioxidant activity, surpassing standard drugs in efficacy (I. Khan et al., 2010).

Theoretical and Computational Chemistry :

- Nagaraju Kerru et al. (2019) combined experimental and computational methods to investigate the structural, electronic, and potential nonlinear optical (NLO) properties of a similar compound, providing insights into its possible applications in materials science (Nagaraju Kerru et al., 2019).

Anti-Inflammatory Activity :

- J. Suh et al. (2012) examined the anti-inflammatory activity of thiazole compounds, including N‐(3,5‐dimethylphenyl)‐4‐(4‐chlorophenyl)‐1,3‐thiazole‐2‐amine, showing its potential as a direct inhibitor of 5‐lipoxygenase, a key enzyme in leukotriene synthesis involved in inflammatory diseases (J. Suh et al., 2012).

Inorganic Chemistry Applications :

- A. Mikherdov et al. (2018) explored the formation of platinum(II) and palladium(II) carbene complexes through reactions involving 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine, which has implications in the field of coordination chemistry (A. Mikherdov et al., 2018).

Propiedades

IUPAC Name |

5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-6-3-7(2)5-8(4-6)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUYFXIGDRWUJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NN=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride](/img/structure/B2700985.png)

![1-(4-Fluorophenyl)-4-{6-[4-(4-fluorophenyl)piperazino]-2,4-hexadiynyl}piperazine](/img/structure/B2700990.png)

![1-(4-bromophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2700996.png)

![(S)-2-[(tert-Butyloxycarbonyl)amino]propanethioic acid](/img/structure/B2701001.png)